4-Phenyl-4-pyridin-2-ylbutan-2-one
Description
Contextualization within Modern Organic Synthesis
In modern organic synthesis, molecules incorporating both pyridine (B92270) and phenyl rings are highly sought after due to their prevalence in biologically active compounds. Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals, and the combination with a phenyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties. The 4-phenyl-4-pyridin-2-ylbutan-2-one scaffold can be seen as a valuable building block for the synthesis of more complex molecular architectures. The development of stereoselective methods to access chiral pyridines, for instance through the enantioselective alkylation of 2-alkylpyridines, highlights the importance of such motifs. nih.gov
Retrosynthetic Analysis Considerations for this compound Scaffolds
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the C3-C4 bond, suggesting a Michael addition as the key bond-forming step.
This disconnection leads to two precursor fragments: a nucleophilic phenyl(pyridin-2-yl)methanide anion and an electrophilic α,β-unsaturated ketone, specifically methyl vinyl ketone. The phenyl(pyridin-2-yl)methanide anion can be generated in situ from phenyl(pyridin-2-yl)methane by treatment with a strong base.
A further disconnection of the phenyl(pyridin-2-yl)methane starting material reveals two simpler precursors: 2-benzylpyridine (B1664053), which can be formed through various cross-coupling reactions, or by the reaction of a benzyl (B1604629) Grignard reagent with 2-halopyridine.
An alternative retrosynthetic approach would involve the alkylation of the enolate of acetone (B3395972) with a 1-phenyl-1-(pyridin-2-yl)ethyl halide. However, the first approach via Michael addition is often more convergent and efficient. The Michael addition reaction is a fundamental transformation in organic chemistry, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com
Historical Development of Related Pyridyl-Phenyl-Ketone Motifs in Synthetic Chemistry
The synthesis of molecules containing pyridyl, phenyl, and ketone functionalities has evolved significantly over the decades. Early methods often relied on classical reactions such as the Friedel-Crafts acylation to introduce a ketone group onto an aromatic ring. The construction of the pyridine ring itself has a rich history, with methods like the Hantzsch pyridine synthesis being developed in the late 19th century.
The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Suzuki and Negishi couplings, revolutionized the synthesis of biaryl compounds, including phenylpyridines. These methods provided highly efficient and selective ways to form carbon-carbon bonds between aromatic and heteroaromatic rings.
More recently, focus has shifted towards the development of more sustainable and atom-economical methods. This includes the use of C-H activation strategies to directly couple arenes and heteroarenes, avoiding the need for pre-functionalized starting materials. The synthesis of related structures, such as 4-phenyl-2-pyrrolidone, has been explored using methods like the Fokk alkylation reaction. google.com The diversification of alkyl pyridines through intermediates like alkylidene dihydropyridines also represents a modern approach to creating complex pyridine-containing molecules. yorku.ca
Structure
3D Structure
Properties
CAS No. |
83470-22-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-phenyl-4-pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C15H15NO/c1-12(17)11-14(13-7-3-2-4-8-13)15-9-5-6-10-16-15/h2-10,14H,11H2,1H3 |
InChI Key |
NFOWVKNIOHUCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Phenyl 4 Pyridin 2 Ylbutan 2 One
Established Reaction Pathways
The construction of the 4-phenyl-4-pyridin-2-ylbutan-2-one structure is achievable through carefully planned reaction sequences. These sequences can either build the molecule directly through the coupling of smaller fragments or modify a larger, pre-existing molecule into the desired product.
Direct Formation through C-C Coupling Reactions
The direct formation of the carbon skeleton of this compound is a prominent strategy, often employing powerful C-C bond-forming reactions such as the Michael addition. This approach typically involves the reaction of a nucleophilic precursor with an electrophilic one, where one contains the pyridyl group and the other the phenyl group.
A key strategy in this category is the use of a nucleophilic pyridyl precursor that can be added to a phenyl-containing electrophile. Organometallic reagents derived from pyridine (B92270) are particularly effective for this purpose.
One of the most established methods is the conjugate addition of a pyridyl nucleophile to an α,β-unsaturated ketone. While a specific protocol for this compound using 2-pyridylcopper is not extensively detailed in readily available literature, the use of organocuprates in Michael additions is a well-established principle in organic synthesis. For instance, 2-pyridyl Gilman cuprates have been successfully employed in conjugate addition reactions with α,β-unsaturated ketones to furnish 4-pyridyl-butan-2-one derivatives. youtube.com This suggests a plausible route where a 2-pyridylcopper reagent could react with benzalacetone.
Another viable pyridyl-containing precursor is 2-bromopyridine (B144113). This compound can be converted into a more reactive nucleophilic species, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent (2-pyridylmagnesium bromide). These organometallic reagents can then participate in a Michael addition with benzalacetone. The reaction of organolithium reagents with olefinic pyridines has been studied, indicating the feasibility of such an approach. nsf.gov The synthesis of 2-bromopyridine itself is a well-documented process, often starting from 2-aminopyridine. rsc.orgresearchgate.net
| Pyridyl Precursor | Reagent Type | Potential Reaction with Benzalacetone |
| 2-Pyridylcopper | Organocuprate | Michael Addition |
| 2-Bromopyridine | Halopyridine | Formation of Grignard or organolithium reagent for Michael Addition |
| 2-Lithiopyridine | Organolithium | Michael Addition |
Conversely, the synthesis can be designed where a phenyl-containing nucleophile attacks a pyridyl-containing electrophile. Benzalacetone (4-phenylbut-3-en-2-one) is a key α,β-unsaturated ketone that can act as a Michael acceptor. masterorganicchemistry.comyoutube.com In this scenario, a nucleophile derived from a suitable pyridyl precursor would be required.
Benzyl (B1604629) cyanide is another versatile phenyl-containing building block. A synthetic route has been reported for the preparation of 2-pyridyl benzyl cyanide from benzyl cyanide and 2-chloropyridine, demonstrating the feasibility of coupling these two moieties. nih.gov This intermediate, upon hydrolysis of the nitrile and subsequent reaction with a suitable two-carbon synthon, could potentially lead to the target ketone.
| Phenyl Precursor | Reagent Type | Potential Reaction Partner |
| Benzalacetone | α,β-Unsaturated Ketone | Pyridyl nucleophile (e.g., 2-lithiopyridine) |
| Benzyl Cyanide | Active Methylene (B1212753) Compound | 2-Halopyridine followed by further transformations |
Transformation of Precursor Molecules
An alternative to direct C-C coupling is the modification of a molecule that already contains a significant portion of the final structure. This can involve the derivatization of a butanone backbone or the functionalization of the aromatic rings.
This approach starts with a butanone derivative that is then functionalized with the required phenyl and pyridyl groups. For example, a precursor such as 4-hydroxy-4-phenylbutan-2-one, which can be synthesized from the aldol (B89426) reaction of acetone (B3395972) and benzaldehyde (B42025), could be a suitable starting point. nsf.gov The hydroxyl group could then be substituted by a pyridyl group through nucleophilic substitution, likely after activation of the hydroxyl group.
Another strategy involves the alkylation of a nucleophilic butanone equivalent. For instance, the enolate of acetone could theoretically be reacted with a compound containing the 4-phenyl-4-(pyridin-2-yl)methyl moiety, although the synthesis of such an electrophile presents its own challenges. A more plausible route could involve the alkylation of 2-benzylpyridine (B1664053) with a haloacetone derivative. The enantioselective alkylation of 2-alkylpyridines has been demonstrated, suggesting the feasibility of introducing substituents at the benzylic position of 2-benzylpyridine. wikipedia.org
The final strategy involves starting with a molecule containing both the phenyl and pyridyl groups and then modifying it to introduce the butanone side chain. The direct C-H functionalization of pyridines is a field of active research, offering potential routes to introduce the desired substituent. youtube.comnsf.govwikipedia.orglibretexts.orgchemistrysteps.comyoutube.com Similarly, the functionalization of the phenyl ring is a well-established area of organic synthesis. masterorganicchemistry.commnstate.edulibretexts.org
For instance, one could envision a scenario starting with 2-benzylpyridine. Functionalization of the phenyl ring at the para position with a suitable group that can be converted into a propanone side chain would be a possible, albeit complex, multi-step approach.
Synthetic Routes to this compound Explored
The synthesis of this compound, a significant chemical scaffold, is achievable through a variety of synthetic methodologies. These strategies range from traditional organometallic approaches to more novel, catalyst-driven reactions, including organocatalytic and transition metal-catalyzed methods, as well as multi-component and stereoselective syntheses.
Novel Synthetic Approaches and Catalyst Development
Modern synthetic chemistry offers several innovative pathways for the construction of the this compound framework. These methods often employ sophisticated catalytic systems to achieve high efficiency and selectivity.
Organocatalytic Strategies for Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. While direct organocatalytic synthesis of this compound is not extensively documented, analogous structures can be synthesized enantioselectively using organocatalytic aldol reactions. For instance, the reaction between acetone and benzaldehyde to form (R)-4-hydroxy-4-phenylbutan-2-one can be efficiently catalyzed by L-prolinamide derivatives, achieving high yields and enantiomeric excess. researchgate.net This suggests the potential for similar strategies to be adapted for the synthesis of chiral this compound derivatives. Furthermore, photochemical organocatalytic methods have been developed for the functionalization of pyridines, which could be applied to the synthesis of pyridinyl-containing compounds. nih.govacs.org
Transition Metal-Catalyzed Protocols
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules. nih.govmdpi.com For the synthesis of related structures, copper-mediated conjugate addition of pyridyl organometallic reagents to α,β-unsaturated ketones has proven effective. smolecule.com Specifically, the use of 2-pyridyl Gilman cuprates has been shown to yield 4-pyridyl-butan-2-one derivatives. smolecule.com The development of late-transition-metal-catalyzed polymerization, particularly using iron, cobalt, and nickel complexes, highlights the versatility of these metals in forming C-C bonds under controlled conditions. mdpi.com These methodologies could potentially be adapted for the targeted synthesis of this compound.
Multi-Component Reactions and Cascade Sequences
Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical approach to complex molecules. erciyes.edu.trrug.nl While a specific MCR for this compound is not explicitly detailed, the synthesis of various heterocyclic compounds, such as functionalized 4H-pyrans and indolyl-substituted furanones, has been successfully achieved through MCRs. nih.govresearchgate.netresearchgate.net These reactions often proceed through cascade sequences, where multiple bond-forming events occur in a single pot. nih.gov The principles of MCRs could be applied to design a convergent synthesis of the this compound framework from simple, readily available starting materials.
Stereoselective Synthesis of this compound and its Chiral Derivatives
The synthesis of enantiomerically pure this compound is of significant interest. This can be achieved through various stereoselective methods, including asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis is a key strategy for establishing stereocenters with high enantioselectivity. Rhodium-catalyzed asymmetric arylation of cyclic ketimines has been shown to produce gem-diaryl substituted compounds with high enantiomeric excess (up to 99% ee). nih.gov This method, which involves the addition of arylboronates to ketimines in the presence of a chiral diene ligand, could be a viable approach for the enantioselective synthesis of this compound.
Chiral Auxiliary and Chiral Ligand Approaches
The use of chiral auxiliaries and ligands is a well-established method for controlling stereochemistry in organic reactions. In the context of synthesizing structures analogous to this compound, stereoselective addition of Gilman or Grignard reagents to dihydropyran-4-ones has been reported to proceed with high stereoselectivity. nih.gov This approach relies on the preferential axial attack of the nucleophile on the ring system. By analogy, a chiral auxiliary attached to one of the starting materials or a chiral ligand complexed to a metal catalyst could direct the stereochemical outcome of the key bond-forming step in the synthesis of this compound.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to reduce its environmental impact.
A key focus of green chemistry is the use of environmentally friendly solvents . Traditional organic syntheses often rely on volatile and hazardous solvents. For the synthesis of pyridyl-containing compounds, researchers have explored the use of greener alternatives such as ethanol (B145695) or even water. nih.govresearchgate.net Performing reactions in aqueous media or under solvent-free conditions can significantly reduce the environmental footprint of a synthesis. rsc.orgrsc.org
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of reusable solid acid catalysts, for example, can simplify purification processes and reduce waste. google.com In the context of the proposed syntheses, exploring heterogeneous catalysts for the Michael addition or developing efficient catalytic cross-coupling methods would be beneficial.
Atom economy , a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another important green chemistry metric. One-pot and multi-component reactions are particularly advantageous in this regard as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing waste generation. acs.orgnih.govderpharmachemica.comnih.govresearchgate.net The development of a one-pot synthesis for this compound would be a significant step towards a more sustainable process.
Furthermore, the use of microwave irradiation as an energy source can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.govresearchgate.netacs.org This can contribute to energy efficiency, a core principle of green chemistry.
The table below summarizes how green chemistry principles could be integrated into a hypothetical synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Greener Solvents | Employing ethanol, water, or solvent-free conditions for the reaction. nih.govrsc.orgrsc.org | Reduced use of hazardous and volatile organic compounds. |
| Catalysis | Utilizing a reusable solid catalyst for the key bond-forming step. google.com | Simplified product purification, reduced catalyst waste. |
| Atom Economy | Designing a one-pot, multi-component reaction strategy. acs.orgnih.govderpharmachemica.com | Increased efficiency, reduced waste, fewer synthetic steps. |
| Energy Efficiency | Utilizing microwave-assisted synthesis. nih.govresearchgate.netacs.org | Faster reaction times, potentially higher yields, and reduced energy consumption. |
Mechanistic Investigations of 4 Phenyl 4 Pyridin 2 Ylbutan 2 One Reactivity
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthesis of 4-Phenyl-4-pyridin-2-ylbutan-2-one is most prominently achieved through the conjugate addition of a 2-pyridyl nucleophile to an α,β-unsaturated ketone, such as benzalacetone. This aza-Michael addition is a cornerstone of C-N bond formation in organic synthesis. slideshare.netorganic-chemistry.org The reaction can be catalyzed by various systems, with copper-based catalysts showing high efficiency for the addition of N-heterocycles. nih.govmdpi.com
Identification of Key Intermediates and Transition States (e.g., ketimido and enamido complexes)
The mechanism of the copper-catalyzed aza-Michael addition likely involves the formation of key intermediates that facilitate the nucleophilic attack. In the presence of a copper(I) catalyst, a 2-pyridyl nucleophile, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, can form a copper-amido species. This intermediate is crucial for the subsequent conjugate addition.
The catalytic cycle is thought to proceed through the following steps:
Formation of a Copper-Amido Intermediate: The 2-pyridyl nucleophile reacts with a copper(I) salt to form a highly reactive copper-amido complex.
Coordination to the Enone: The α,β-unsaturated ketone (benzalacetone) coordinates to the copper center. This activation of the Michael acceptor is a critical step.
Nucleophilic Attack: The pyridyl group then attacks the β-carbon of the activated enone in a 1,4-conjugate addition fashion. This step may proceed through a six-membered transition state.
Formation of an Enolate: The nucleophilic attack results in the formation of a copper enolate intermediate.
Protonolysis and Catalyst Regeneration: The enolate is subsequently protonated by a proton source in the reaction mixture, yielding the final product, this compound, and regenerating the active copper catalyst.
While direct spectroscopic evidence for ketimido and enamido complexes in the synthesis of this specific compound is not available in the reviewed literature, their involvement is well-postulated in related aza-Michael reactions. researchgate.net An enamine intermediate can be directly observed in some organocatalytic aza-Michael additions. researchgate.net
Kinetic Studies and Determination of Rate-Limiting Steps (e.g., Hammett analysis)
Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported. However, kinetic analyses of related aza-Michael reactions reveal that the reaction order can be influenced by the choice of catalyst, solvent, and reactant concentrations. york.ac.uk For some systems, the reaction follows second-order kinetics. researchgate.net
A Hammett analysis, which correlates reaction rates with substituent effects on the aromatic ring, could provide insight into the rate-limiting step. For instance, in the Baeyer-Villiger oxidation of para-substituted benzaldehydes, a linear correlation between the observed rate constants and the Hammett substituent parameters was found. nih.gov A similar study on the conjugate addition of substituted anilines to α,β-unsaturated esters would be expected to show a dependence on the electronic properties of the nucleophile, which could indicate whether the nucleophilic attack is the rate-determining step.
Catalytic Cycle Analysis and Catalyst Regeneration (e.g., cooperative activation, reversible binding)
The catalytic cycle in the copper-catalyzed synthesis of this compound likely involves cooperative activation, where the copper catalyst activates the α,β-unsaturated ketone. url.eduyoutube.com The binding of the catalyst is reversible, allowing for product release and catalyst turnover. researchgate.net In some related Suzuki reactions of 2-heterocyclic boronates, copper has been shown to facilitate the transmetalation from boron to palladium, suggesting a key role for copper in the catalytic cycle. organic-chemistry.org The regeneration of the active catalyst is a crucial step for achieving high catalytic efficiency.
Chemoselectivity and Regioselectivity Studies of the Butanone Moiety
The butanone moiety in this compound possesses two primary sites for nucleophilic attack: the carbonyl carbon and the α-carbon. The chemoselectivity of reactions involving this moiety will depend on the nature of the attacking nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to attack the carbonyl carbon in a 1,2-addition, while softer nucleophiles, like thiolates or enamines, might favor deprotonation at the α-carbon to form an enolate, which can then undergo further reactions. slideshare.net
Regioselectivity is a key consideration in the synthesis of this compound itself. The 1,4-conjugate addition of the 2-pyridyl nucleophile to the β-carbon of the α,β-unsaturated ketone is favored over the 1,2-addition to the carbonyl group. This regioselectivity can be controlled by the choice of catalyst and reaction conditions. For example, in the addition of Ti(IV)-enolates to α,β-unsaturated compounds, a high selectivity for 1,2-addition products is observed. researchgate.net In contrast, copper-catalyzed systems generally favor 1,4-addition. rsc.org
Influence of Reaction Environment and Solvent Effects on Reactivity (e.g., solvent choice in synthesis, non-innocent media)
The reaction environment, particularly the choice of solvent, can significantly impact the reactivity and selectivity in the synthesis of this compound. In aza-Michael additions, polar protic solvents can influence the reaction by stabilizing charged intermediates and transition states. For example, the addition of anilines to enoates is significantly affected by the hydrogen bond donating ability of the solvent, with fluorinated alcohols like hexafluoroisopropanol (HFIP) favoring the reaction. academie-sciences.fr
In some cases, solvent-free conditions can be highly effective for Michael-type additions of amines, offering an environmentally friendly alternative. researchgate.netorganic-chemistry.org The use of ionic liquids as recyclable catalysts has also been explored for aza-Michael additions. organic-chemistry.org The solvent can also play a role in suppressing side reactions, such as the isomerization of the α,β-unsaturated ketone. york.ac.uk
Investigations into Rearrangement Reactions Involving this compound (e.g., retro-Claisen reaction in related compounds)
While specific rearrangement reactions of this compound are not well-documented, the structural features of the molecule suggest potential for such transformations. One relevant rearrangement is the retro-Claisen reaction, which involves the cleavage of a carbon-carbon bond in a β-dicarbonyl or related system. rsc.orgyoutube.com Although this compound is a γ-amino ketone, under certain basic or acidic conditions, it or its derivatives could potentially undergo a retro-aza-Michael reaction, which is the reverse of its formation. url.eduraco.cat This reversibility has been observed in the synthesis of 2-(2-methylaminoethyl)pyridine. url.eduraco.cat
Other types of rearrangements, such as those involving carbocation intermediates, could occur under strongly acidic conditions, but these have not been specifically reported for this compound. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Application of X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for 4-Phenyl-4-pyridin-2-ylbutan-2-one is not publicly available, analysis of closely related compounds containing phenyl and pyridyl moieties demonstrates the power of this technique.
For instance, the study of compounds like 4,6-diarylated pyridin-2(1H)-ones reveals detailed information on bond lengths, angles, and the dihedral angles between the planar ring systems. rsc.org In one related structure, 4'-(4-(Pyridin-2-yl)phenyl)-2,2':6',2''-terpyridine, X-ray analysis determined that the molecule crystallizes in a monoclinic system and identified weak C-H···π interactions that stabilize the crystal packing. nih.gov Similarly, the analysis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, an alcohol intermediate, not only confirmed its structure but also revealed intermolecular hydrogen bonding between the hydroxyl group and the pyridine (B92270) nitrogen of an adjacent molecule, which is crucial for understanding its supramolecular chemistry. benthamopen.com
These examples underscore how X-ray crystallography would be applied to this compound to determine its exact solid-state conformation, including the orientation of the phenyl and pyridyl rings relative to the butanone chain and any intermolecular interactions governing its crystal lattice.
Table 1: Representative Crystal Data for Related Phenyl-Pyridyl Compounds
| Parameter | 4'-(4-(Pyridin-2-yl)phenyl)-2,2':6',2''-terpyridine nih.gov | 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol benthamopen.com |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell (a) | 11.056 Å | 5.3664 Å |
| Unit Cell (b) | 16.113 Å | 8.343 Å |
| Unit Cell (c) | 11.748 Å | 25.056 Å |
| Angle (β) | 109.05° | 93.837° |
| Key Feature | C-H···π stacking interactions | Intermolecular O-H···N hydrogen bonding |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments would provide a complete picture of this compound.
The ¹H NMR spectrum would provide information on the number of distinct proton environments and their neighboring protons. The aromatic region (typically δ 7.0-8.7 ppm) would show complex multiplets for the phenyl and pyridyl protons. researchgate.net The aliphatic region would feature a singlet for the methyl protons (CH₃), a multiplet for the diastereotopic methylene (B1212753) protons (CH₂), and a multiplet for the methine proton (CH).
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. chemicalbook.com The carbonyl carbon of the ketone would appear at a characteristic downfield shift (around δ 200-210 ppm). Aromatic carbons would resonate in the δ 120-160 ppm range, while the aliphatic carbons would appear at higher field.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~208 |
| CH₃ (C1) | ~2.1 (s) | ~30 |
| CH₂ (C3) | ~2.8-3.2 (m) | ~45 |
| CH (C4) | ~4.5-5.0 (t or dd) | ~50 |
| Phenyl-H | 7.2-7.4 (m) | 127-145 |
2D NMR experiments are crucial for assembling the molecular puzzle. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. sdsu.edu It would show a correlation between the methine proton (H4) and the adjacent methylene protons (H3), and between the methylene protons (H3) and the methine proton (H4), confirming the butanone backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. youtube.com This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignment of the methyl protons to the methyl carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) is key for mapping long-range (2-3 bond) correlations and connecting molecular fragments. youtube.com It would show correlations from the methyl protons (H1) to the carbonyl carbon (C2), and crucially, from the methine proton (H4) to carbons within both the phenyl and pyridyl rings, unambiguously confirming the point of attachment for both aromatic systems.
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without requiring an identical reference standard. nih.gov By adding a known amount of an inert, certified internal standard (e.g., maleic acid) to the sample, the concentration of this compound can be calculated by comparing the integral of one of its well-resolved signals (e.g., the methyl singlet) to the integral of a known signal from the standard. nih.gov
This method is particularly valuable for reaction monitoring. By taking aliquots from a reaction mixture at different time points and analyzing them by ¹H qNMR, one can accurately track the consumption of starting materials and the formation of the product, providing precise kinetic data for the synthesis. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. libretexts.org For this compound (C₁₅H₁₅NO, Mol. Wt.: 225.29 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 225.
The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. miamioh.eduthieme-connect.de Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. This could lead to the loss of an acetyl radical (•COCH₃) to give a fragment at m/z = 182, or the formation of an acylium ion [CH₃CO]⁺ at m/z = 43.
Benzylic/Pyridylic Cleavage: The bond between C3 and C4 is susceptible to cleavage due to the stabilization of the resulting positive charge by both the phenyl and pyridyl rings. This would lead to a prominent fragment ion [C₆H₅-CH-C₅H₄N]⁺ at m/z = 168.
McLafferty Rearrangement: While less likely if no gamma-hydrogens are available on a substituent, this rearrangement is a characteristic fragmentation for ketones and should be considered.
Loss of Phenyl or Pyridyl: Cleavage could also result in the loss of a phenyl radical (•C₆H₅) or a pyridyl radical (•C₅H₄N).
Analysis of a similar structure, 4-phenyl-2-butanone, shows a base peak at m/z = 91, corresponding to the stable tropylium (B1234903) ion formed after benzylic cleavage, and another significant peak at m/z = 43 for the acetyl cation. nist.govnist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 225 | [M]⁺ | Molecular Ion |
| 182 | [M - COCH₃]⁺ | Alpha-cleavage |
| 168 | [M - CH₂COCH₃]⁺ | Benzylic/Pyridylic Cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
For this compound, the spectra would be dominated by several characteristic bands:
C=O Stretch: A strong, sharp absorption in the IR spectrum around 1715 cm⁻¹ would be definitive for the ketone carbonyl group.
Aromatic C=C/C=N Stretches: A series of bands in the 1450-1600 cm⁻¹ region would correspond to the stretching vibrations within the phenyl and pyridine rings.
C-H Stretches: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene groups) would appear just below 3000 cm⁻¹.
C-H Bends: Out-of-plane (OOP) C-H bending vibrations for the substituted phenyl and pyridyl rings would appear in the 690-900 cm⁻¹ region, and their patterns can sometimes give clues about the substitution pattern.
Raman spectroscopy would provide complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C bonds often produce stronger Raman signals than IR signals, making it particularly useful for analyzing the skeletal framework of the aromatic rings.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Ketone C=O Stretch | 1705 - 1725 | IR (Strong), Raman (Medium) |
| Aromatic C=C/C=N Stretch | 1450 - 1600 | IR, Raman |
| CH₂/CH₃ Bends | 1350 - 1470 | IR, Raman |
Synthetic Utility and Applications in Complex Molecule Synthesis
4-Phenyl-4-pyridin-2-ylbutan-2-one as a Key Synthetic Intermediate
The strategic placement of its functional groups makes this compound a valuable precursor in the creation of more complex molecular architectures.
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The reactivity of the ketone and the presence of the pyridine (B92270) ring in this compound make it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These heterocyclic systems are core components of many biologically active compounds. nih.gov
Pyridazine (B1198779) Derivatives: The diketone functionality can undergo cyclization reactions with hydrazine (B178648) derivatives to form pyridazine rings. These six-membered rings containing two adjacent nitrogen atoms are found in a number of compounds with pharmaceutical applications.
Piperazine (B1678402) Scaffolds: Through reductive amination and subsequent cyclization reactions, the butanone backbone can be elaborated to form piperazine rings, a common motif in drug discovery.
Quinazolinone Derivatives: The synthesis of quinazolinone structures can be achieved by reacting with anthranilic acid derivatives. nih.gov For instance, N-pyridyl ureas can react with anthranilic esters to form N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation to yield quinazolin-2,4-diones. nih.gov
Triazole and Thiazole (B1198619) Derivatives: The ketone group can be a starting point for the construction of five-membered heterocyclic rings like triazoles and thiazoles. For example, the reaction with thiosemicarbazide (B42300) can lead to thiosemicarbazone, a precursor for thiazole synthesis. nih.govresearchgate.net Similarly, reactions involving hydrazonoyl halides can be employed to form triazole rings. nih.govresearchgate.net
Building Block for Advanced Pharmaceutical Intermediates and Scaffolds
The core structure of this compound is a key component in the synthesis of advanced pharmaceutical intermediates.
DAPB Derivatives: This compound serves as a crucial building block for the synthesis of 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine (DAPB) derivatives. These compounds have shown promise as inhibitors of TGF-β1 and activin A signaling pathways, which are implicated in various diseases. nih.gov
Derivatization and Functionalization Strategies of the this compound Core
The chemical reactivity of this compound allows for a variety of derivatization and functionalization strategies to create a library of new compounds with potentially enhanced biological activities.
| Functionalization Strategy | Reagents/Conditions | Resulting Modification |
| Aldol (B89426) Condensation | Acetone (B3395972), p-TsOH | Formation of a β-hydroxy carbonyl derivative. mdpi.com |
| Bromination | Bromine, Aluminum trichloride | Selective bromination at the α-position to the ketone. nih.gov |
| Reduction of Ketone | Not specified | Conversion of the ketone to a secondary alcohol. nih.gov |
| Coupling Reactions | Propyne (Sonogashira), Stannylated heterocycles (Stille) | Introduction of various substituents at different positions. nih.gov |
| Oxidation | H₂O₂/trifluoroacetic anhydride | Conversion of an amino group to a nitro group in an analog. nih.gov |
Role in the Design of Novel Organic Catalysts and Chiral Ligands
The pyridine nitrogen and the potential for introducing chirality make derivatives of this compound valuable in the field of asymmetric catalysis.
Dual H-bond Donor Catalysts: While not explicitly detailed for this specific compound, the structural motifs present are amenable to the design of catalysts that utilize hydrogen bonding to control stereoselectivity.
Chiral Ligands: The pyridine moiety is a common feature in chiral ligands for transition metal-catalyzed reactions. nih.govresearchgate.net By introducing chiral centers into the butanone backbone, novel chiral ligands can be developed. These ligands are crucial for the enantioselective synthesis of a wide range of molecules. nih.gov The development of new chiral pyridine-derived ligands is an active area of research, aiming to overcome challenges in achieving high reactivity and stereoselectivity. nih.gov
Synthesis and Exploration of Analogues and Derivatives with Modified Structural Features
The synthesis of analogues of this compound with modified structural features allows for the exploration of structure-activity relationships.
Substituted Butanones: Modifications to the phenyl and pyridinyl rings, as well as the butanone chain, can be achieved through various synthetic methods. For instance, Friedel-Crafts acylation can be used to introduce different aryl groups. nih.gov
Related Ketone Compounds: The general synthetic routes can be adapted to produce a wide range of related ketone compounds with different alkyl chain lengths or heterocyclic replacements for the pyridine ring. nih.gov The synthesis of pyrovalerone analogs, for example, involves the reaction of α-bromoketones with pyrrolidine. nih.gov
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for 4-Phenyl-4-pyridin-2-ylbutan-2-one
Predictive Modeling for Synthesis:
Optimization of Reaction Conditions:
Beyond predicting pathways, AI and ML can optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize the yield and purity of this compound. rjptonline.org Bayesian optimization and other algorithms can efficiently explore the multidimensional space of reaction conditions to identify the optimal set of parameters with a minimal number of experiments. This approach not only saves time and resources but also enhances the sustainability of the synthetic process.
Table 1: Potential AI/ML Applications in the Synthesis of this compound
| Application Area | Specific Task | Potential Impact |
| Retrosynthesis | Proposing novel synthetic routes | Discovery of more efficient and cost-effective pathways. |
| Reaction Prediction | Forecasting product structures and yields | Reduction of experimental failures and resource waste. cam.ac.uk |
| Condition Optimization | Identifying optimal temperature, solvent, and catalyst | Increased reaction efficiency and product purity. rjptonline.org |
| Mechanism Elucidation | Simulating reaction intermediates and transition states | Deeper understanding of the underlying chemical transformations. |
Exploration of Advanced Materials Science Applications Derived from this compound Structural Motifs
The unique structural features of this compound, which combines a phenyl ring, a pyridine (B92270) ring, and a ketone functional group, make it an intriguing building block for advanced materials. The pyridine and phenyl rings offer opportunities for π-π stacking interactions, while the ketone and the nitrogen atom in the pyridine ring can act as coordination sites for metal ions.
Organic Electronics:
The aromatic and heteroaromatic moieties within the this compound scaffold are characteristic of molecules used in organic electronics. mdpi.com Derivatives of this compound could be investigated for their potential as organic light-emitting diode (OLED) materials or as components in organic field-effect transistors (OFETs). Functionalization of the phenyl or pyridine rings could be used to tune the electronic properties and solid-state packing of the resulting materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs):
The nitrogen atom of the pyridine ring and the oxygen atom of the ketone group in this compound provide excellent coordination sites for the construction of coordination polymers and MOFs. researchgate.net These materials have applications in gas storage, catalysis, and sensing. By carefully selecting metal ions and modifying the organic linker (derived from this compound), it is possible to create porous materials with tailored properties.
Table 2: Potential Materials Science Applications for this compound Derivatives
| Material Type | Potential Application | Key Structural Feature |
| Organic Semiconductors | OLEDs, OFETs | Phenyl and pyridine rings for π-conjugation. |
| Coordination Polymers | Catalysis, Sensing | Pyridine nitrogen and ketone oxygen for metal coordination. researchgate.net |
| Liquid Crystals | Displays, Sensors | Anisotropic molecular shape from the rigid aromatic units. |
Development of Sustainable Synthetic Methodologies for this compound
The principles of green chemistry are increasingly important in modern organic synthesis. pageplace.de Developing sustainable methods for the production of this compound is a critical area for future research.
Catalytic Approaches:
The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. pageplace.de Research could focus on developing highly efficient and selective catalysts for the key bond-forming reactions in the synthesis of this compound. This could include transition-metal catalysts or organocatalysts that can operate under mild conditions and with high atom economy.
Alternative Reaction Media:
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Future research should explore the use of more environmentally benign reaction media, such as water, supercritical fluids, or ionic liquids, for the synthesis of this compound. researchgate.net Multicomponent reactions, which combine several starting materials in a single step, can also contribute to a more sustainable process by reducing the number of synthetic steps and purification procedures. researchgate.net
Table 3: Green Chemistry Strategies for the Synthesis of this compound
| Strategy | Description | Environmental Benefit |
| Catalysis | Employing small amounts of catalysts to promote reactions. pageplace.de | Reduced waste and energy consumption. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized formation of byproducts. |
| Benign Solvents | Using water, ionic liquids, or solvent-free conditions. researchgate.net | Reduced pollution and health hazards. |
| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. researchgate.net | Increased efficiency and reduced waste. |
Cross-Disciplinary Research Synergies in Organic and Computational Chemistry
The synergy between experimental organic chemistry and computational chemistry offers a powerful approach to understanding and developing new molecules like this compound.
Computational Property Prediction:
Computational methods, such as density functional theory (DFT), can be used to predict a wide range of properties for this compound and its derivatives. These include geometric parameters, electronic structure, and spectroscopic properties. Such predictions can guide experimental work by identifying promising candidates for synthesis and testing.
Reaction Mechanism Studies:
Computational chemistry can provide detailed insights into the mechanisms of the reactions used to synthesize or modify this compound. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, which can help in optimizing reaction conditions and designing more efficient catalysts.
Virtual Screening for Biological Activity:
If this compound or its derivatives are to be explored for biological applications, computational docking studies can be used to predict their binding affinity to specific protein targets. This virtual screening approach can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
